Lipophilicity (LogP) Comparison: Higher Partition Coefficient of the Tributyl Analog vs. Triphenyl Analog Informs Solvent Selection and Membrane Permeability
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- exhibits a computed LogP of 6.81, which is 0.40 log units higher than the 6.41 LogP of its triphenyl analog, Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- (CAS 650605-89-3) . This difference in octanol-water partition coefficient indicates that the tributyl analog is approximately 2.5-fold more lipophilic than the triphenyl counterpart, a property that can influence solubility in non-polar media, chromatographic retention, and passive membrane permeability. An independent computational source reports an even higher LogP of 6.98 for the target compound [1], though this value derives from a different algorithm and cannot be directly compared across sources.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.81 (Chemsrc computed); LogP = 6.98 (MolAid computed) |
| Comparator Or Baseline | Triphenyl analog (CAS 650605-89-3): LogP = 6.41 (Chemsrc computed) |
| Quantified Difference | ΔLogP = +0.40 (target minus triphenyl analog; ∼2.5-fold higher lipophilicity) |
| Conditions | Computed LogP values from Chemsrc database entries; calculation method not specified for either entry |
Why This Matters
For procurement decisions, the approximately 0.4 log unit LogP difference may be decisive when selecting between tributyl and triphenyl analogs for applications requiring specific solubility profiles, chromatographic behavior, or passive membrane partitioning in biological assays.
- [1] MolAid. Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- | 650605-95-1. Computed LogP: 6.98; sp3 carbon fraction: 0.8; Topological PSA: 0. View Source
